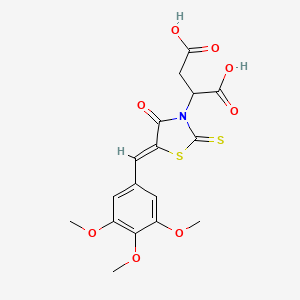

(Z)-2-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)succinic acid

Description

“(Z)-2-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)succinic acid” is a thiazolidinone derivative featuring a 3,4,5-trimethoxybenzylidene substituent at position 5 and a succinic acid moiety at position 3 of the heterocyclic core. This compound has garnered attention for its potent inhibitory activity against Mycobacterium tuberculosis pantothenate synthetase (PS), a critical enzyme in bacterial Coenzyme A biosynthesis. With an IC50 of 350 nM, it demonstrates superior potency compared to structural analogs, attributed to its unique substitution pattern and stereoelectronic properties . The Z-configuration of the benzylidene group and the electron-rich 3,4,5-trimethoxyphenyl ring enhance target binding, while the succinic acid group improves solubility and bioavailability .

Properties

IUPAC Name |

2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO8S2/c1-24-10-4-8(5-11(25-2)14(10)26-3)6-12-15(21)18(17(27)28-12)9(16(22)23)7-13(19)20/h4-6,9H,7H2,1-3H3,(H,19,20)(H,22,23)/b12-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEHCRUZLJFONHM-SDQBBNPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(5Z)-4-OXO-2-THIOXO-5- (3,4,5-TRIMETHOXYBENZYLIDENE)-1,3 .... Key reaction conditions include the use of strong bases or acids to facilitate ring closure and the careful control of temperature and reaction time to ensure the correct formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The use of continuous flow chemistry and automated systems can help streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of alcohols or amines.

Substitution: : The replacement of one functional group with another, which can be achieved through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can include various derivatives of the original compound, such as oxidized or reduced forms, as well as substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: : Its unique structure may make it useful in studying biological processes or as a tool in molecular biology research.

Medicine: : The compound could be explored for its therapeutic properties, potentially leading to the development of new drugs.

Industry: : It may find use in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, in a pharmaceutical context, it might interact with specific molecular targets in the body, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved could include signaling cascades or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives with benzylidene substituents and variable acid moieties have been extensively studied for antimicrobial and anticancer activities. Below is a comparative analysis of the target compound with structurally related analogs:

Structural and Functional Comparisons

Substituent Effects on Biological Activity Target Compound: The 3,4,5-trimethoxybenzylidene group contributes to high PS inhibitory activity (IC50 = 350 nM). The trimethoxy motif likely enhances hydrophobic interactions and hydrogen bonding with the enzyme’s active site . Compound 18 (from ): Features a benzo[d][1,3]dioxol-5-ylmethylene group. Despite structural similarity, the absence of methoxy groups and the rigid dioxolane ring reduce potency, highlighting the importance of methoxy substituents for activity . No explicit activity data is reported, but positional isomerism likely impacts efficacy .

Acid Moiety Variations The succinic acid group in the target compound offers superior solubility compared to shorter-chain acids (e.g., butanoic acid in ) or aromatic substitutions (e.g., benzenesulfonamide in ). This may enhance pharmacokinetic profiles .

Anticancer Applications Fluorobenzylidene-thiazolidinone derivatives (e.g., ) exhibit anticancer properties but lack direct PS inhibition data. The 3-fluorobenzylidene group may prioritize cytotoxicity over enzyme-specific targeting .

Comparative Data Table

Biological Activity

(Z)-2-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)succinic acid is a complex organic compound belonging to the class of thiazolidinediones. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer domains. The unique structural features of this compound, including a thiazolidine ring and a succinic acid moiety, suggest potential interactions with various biological targets.

Chemical Structure

The molecular formula of the compound is , indicating the presence of multiple functional groups that contribute to its biological activity. The thiazolidine structure is characterized by a five-membered ring containing sulfur and nitrogen atoms, while the succinic acid component adds carboxylic functionalities that can participate in biochemical interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL | Minimum Bactericidal Concentration (MBC) μg/mL |

|---|---|---|

| Staphylococcus aureus | 0.56 | 2.08 |

| Bacillus cereus | 1.99 | 3.98 |

| Escherichia coli | 4.17 | 8.34 |

These findings indicate that the compound exhibits significant antibacterial activity, which could be leveraged in developing new antimicrobial agents .

Anticancer Activity

The compound's thiazolidine structure is known for its potential anticancer properties . Compounds in this class have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Preliminary studies suggest that derivatives of this compound may act on specific cancer pathways, although detailed mechanisms remain to be elucidated.

Anti-inflammatory and Antioxidant Activities

In addition to antimicrobial and anticancer effects, this compound has shown promise in anti-inflammatory and antioxidant activities. These properties are critical in mitigating oxidative stress-related diseases and inflammatory conditions.

Case Studies

-

Antimicrobial Efficacy Study

A study conducted on several synthesized thiazolidinone derivatives demonstrated their efficacy against resistant bacterial strains. The results indicated that compounds similar to this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential therapeutic applications in treating resistant infections . -

Cytotoxicity Assay

In vitro cytotoxicity assays revealed that the compound effectively inhibited the growth of human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values obtained were comparable to those of established anticancer agents, highlighting its potential as a lead compound for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.